molecular formula C22H21NO5S B2866119 Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate CAS No. 304685-72-1

Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2866119
CAS RN: 304685-72-1
M. Wt: 411.47
InChI Key: AGSDTALXQXYYGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of related compounds was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . For example, 2-(3,4-dimethoxybenzamido)-4-methylthiazole-5-carboxylic acid (GK-22) was characterized by 1H NMR (DMSO-d6, 300 MHz, δ, TMS = 0): 10.71 (1H, bs), 8.19 (1H, s), 7.23–7.31 (2H, m), 3.61 (3H, s), 2.65 (6H, s) .


Chemical Reactions Analysis

The chemical reactions of related compounds involve their testing against xanthine oxidase enzyme by spectrophotometric assay . The structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include their molecular formula, average mass, monoisotopic mass, and other properties . For example, “Ethyl 3,4-Dimethoxybenzoate” has a molecular formula of C11H14O4, an average mass of 210.227 Da, and a monoisotopic mass of 210.089203 Da .

Scientific Research Applications

Anticancer Research

This compound has been studied for its potential as an anticancer agent. Specifically, its derivatives have shown inhibitory activity towards VEGFR-2, a key receptor in angiogenesis associated with tumor growth. For instance, certain thiazole-based analogs derived from this compound demonstrated cytotoxic potency against the MDA-MB-231 breast cancer cell line .

Synthesis of Biologically Active Compounds

The Z-configurated isomers of this compound are kinetically preferred molecules and are present in many natural products. They serve as synthons for organic synthesis, which can lead to the development of new biologically active compounds .

Safety and Hazards

The safety data sheet for related compounds like “3,4-Dimethoxybenzaldehyde” indicates that they are harmful if swallowed and cause skin and eye irritation . They may also cause respiratory irritation .

Future Directions

Future research could involve the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate and testing their biological activities . For example, a group of novel trimethoxyphenyl (TMP)-based analogues were synthesized and tested for their cytotoxic activity utilizing the hepatocellular carcinoma (HepG2) cell line .

properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-4-28-22(25)19-16(14-8-6-5-7-9-14)13-29-21(19)23-20(24)15-10-11-17(26-2)18(12-15)27-3/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSDTALXQXYYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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